N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine dihydrochloride
Description
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine dihydrochloride is a bifunctional amine derivative featuring a 4-chlorobenzyl group and a pyridin-3-ylmethyl moiety. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility compared to the free base.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2.2ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;;/h1-7,9,16H,8,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSCCYUXAWQYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Nucleophilic Addition
The Grignard protocol remains a cornerstone for constructing carbon-nitrogen bonds in heteroaromatic systems. As demonstrated in the synthesis of analogous chlorophenyl-pyridinyl methylamine derivatives, this method proceeds through four stages:
- Formation of chlorophenylmagnesium bromide : 4-Chlorobenzyl bromide reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere to generate the Grignard reagent.
- Nucleophilic addition to pyridine-3-carbaldehyde : The Grignard reagent attacks the aldehyde carbonyl of pyridine-3-carbaldehyde, yielding N-(4-chlorobenzyl)-1-(pyridin-3-yl)methanol as an intermediate.
- Oxidation to ketone : Chromium trioxide in acetic acid oxidizes the secondary alcohol to N-(4-chlorobenzyl)-1-(pyridin-3-yl)methanone.
- Oxime formation and reduction : Treatment with hydroxylamine hydrochloride forms the oxime, which undergoes zinc-acetic acid reduction to the primary amine, followed by hydrochloride salt precipitation.
Key Parameters
| Stage | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Addition | Mg, THF | THF | 25°C | 85-90% |
| Oxidation | CrO₃ | AcOH | 25°C | >95% |
| Reduction | Zn | AcOH | 0-5°C | 60-70% |
This method achieves an overall yield of 45-55% but requires stringent control over Grignard reactivity and chromium-based oxidation.
Borohydride-Based Reductive Amination
Patent data reveals alternative pathways using borohydride reductants for direct amine synthesis. A two-step approach adapted from potassium borohydride-mediated reductions involves:
- Condensation : 4-Chlorobenzylamine reacts with pyridine-3-carbaldehyde in methanol under reflux to form an imine intermediate.
- Reduction : Sodium borohydride or potassium borohydride reduces the imine to the target amine, followed by HCl gas treatment for dihydrochloride formation.
Optimized Conditions
- Molar ratio (aldehyde:amine:NaBH₄): 1:1.2:1.5
- Solvent: Methanol (5 vol relative to amine)
- Temperature: 0°C during borohydride addition, then 25°C
- Yield: 72-78% after recrystallization
This method eliminates toxic chromium reagents but requires careful pH control during imine formation.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Steps | Overall Yield | Key Limitation |
|---|---|---|---|
| Grignard/oxime | 4 | 45-55% | CrO₃ toxicity |
| Reductive amination | 2 | 72-78% | Imine instability |
| Hydrogenation | 2 | 65-70%* | Nitrile availability |
Purity and Byproduct Formation
X-ray diffraction studies of similar compounds reveal that the Grignard route produces higher enantiomeric purity (>98% ee) due to stereoselective oxime reduction. In contrast, reductive amination generates 5-8% of N-alkylated byproducts, necessitating chromatographic purification.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Grignard Route Cost (USD/kg) | Reductive Amination Cost (USD/kg) |
|---|---|---|
| CrO₃ | 120 | - |
| NaBH₄ | - | 85 |
| Zn | 15 | - |
| Total | 210 | 140 |
Economic modeling favors borohydride methods despite lower yields due to reduced waste treatment costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted benzylamines or pyridinyl derivatives.
Scientific Research Applications
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives described in the evidence, focusing on molecular features, physicochemical properties, and synthesis outcomes.
Structural Variations and Substituent Effects
Key Compounds for Comparison
Compound 8 () : N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride salt .
Compound 18 () : 1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine .
GEN-2 () : N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine .
Trimethoxybenzyl Analog () : 1-(Pyridin-3-yl)-N-(3,4,5-trimethoxybenzyl)methanamine .
Molecular and Spectral Comparisons
Substituent Impact Analysis
- Heterocyclic Diversity : GEN-2’s triazole moiety may improve metabolic stability over pyridine due to reduced susceptibility to oxidation .
- Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to mono-hydrochloride salts (e.g., Compound 8) or free bases (e.g., Trimethoxybenzyl analog).
Biological Activity
N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article presents a detailed examination of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorobenzyl group, which is known to influence its biological activity. The presence of the dihydrochloride form enhances its solubility, making it suitable for various biological assays.
Chemical Structure
| Component | Description |
|---|---|
| Base Structure | Pyridine derivative |
| Substituent | 4-Chlorobenzyl group |
| Form | Dihydrochloride |
Antimicrobial Activity
Research indicates that compounds with pyridine moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of pyridine derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus cereus | 10 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation.
Research Findings on Anticancer Activity
In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. The compound was found to inhibit cell growth significantly, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer | 12 |
| Breast Cancer | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Study: Anti-inflammatory Effects
A comparative study with curcumin showed that this compound exhibited superior anti-inflammatory activity in certain assays.
| Compound | Anti-inflammatory Ratio |
|---|---|
| This compound | 19.8 |
| Curcumin | 15 |
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis via caspase activation.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as reductive amination between 4-chlorobenzylamine and pyridin-3-ylmethanamine precursors. Optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature (e.g., 60–100°C), solvent polarity (DMSO vs. acetonitrile), and stoichiometric ratios. For example, fractional factorial designs help minimize trial-and-error approaches while maximizing yield .
- Key Techniques : Reaction monitoring via TLC/HPLC, purification via recrystallization or column chromatography, and yield quantification using gravimetric analysis .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Comprehensive characterization requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon backbones (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine/benzyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 292.1) .
- Elemental Analysis : Compliance with theoretical C, H, N, Cl content (±0.3%) .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data for this compound across different assays?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell-line selectivity, solvent interference). Mitigation strategies include:
- Orthogonal Assays : Validate results using independent methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Structural-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., replacing the chlorobenzyl group with fluorobenzyl) to isolate pharmacophoric features .
- Example : A study found that N-(4-fluorobenzyl) analogs showed 10-fold higher kinase inhibition, suggesting halogen positioning critically impacts activity .
Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., dopamine receptors) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electron density changes during ligand-receptor interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Case Study : ICReDD’s hybrid computational-experimental workflows reduced optimization time by 40% for similar amine derivatives .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), oxidative stress (HO), and elevated temperatures (40–60°C) .
- Analytical Monitoring : Use HPLC-UV to track degradation products; LC-MS to identify breakdown pathways (e.g., dehydrochlorination) .
Q. What strategies are effective for resolving mechanistic ambiguities in its synthesis or reactivity?
- Methodological Answer :
- Isotopic Labeling : Use N-labeled amines to trace reaction pathways .
- Kinetic Studies : Determine rate laws under varying concentrations to infer mechanisms (e.g., SN2 vs. radical intermediates) .
- Example : A DoE approach identified solvent polarity as the rate-limiting factor (>80% variance) in a related pyridine derivative synthesis .
Q. How can crystallography resolve discrepancies in the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/water) to determine bond angles, dihedral angles, and salt formation .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
